Lead oxide sulfate

説明

特性

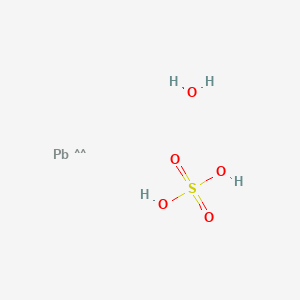

IUPAC Name |

lead(2+);oxolead;sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.O.2Pb/c1-5(2,3)4;;;/h(H2,1,2,3,4);;;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQKBAYTJGQPST-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].O=[Pb].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O5Pb2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5.3e+02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Determining the Crystal Structure of Lead Oxide Sulfates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of crystal structures of various lead oxide sulfate (B86663) compounds. It covers the synthesis of these crystals, the primary analytical techniques employed for structure elucidation, and detailed crystallographic data for key compounds. This information is crucial for understanding the material properties and for applications ranging from industrial processes, such as in lead-acid batteries, to advanced materials research.

Introduction to Lead Oxide Sulfates

Lead oxide sulfates are a class of inorganic compounds containing lead, oxygen, and sulfate groups. They are significant as naturally occurring minerals and as important phases in industrial applications, most notably as precursors to the active materials in lead-acid batteries. The precise crystal structure of these compounds dictates their physical and chemical properties, including their stability, reactivity, and electrochemical behavior. The primary methods for determining these intricate atomic arrangements are single-crystal and powder X-ray diffraction (XRD), often complemented by neutron diffraction.

This guide focuses on three prominent lead oxide sulfates:

-

Lanarkite (Pb₂(SO₄)O)

-

Tribasic Lead Sulfate (3PbO·PbSO₄·H₂O)

-

Tetrabasic Lead Sulfate (4PbO·PbSO₄)

Crystallographic Data of Key Lead Oxide Sulfates

The crystallographic data for these compounds, determined through diffraction methods, are summarized below for easy comparison.

| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å, °) |

| Lanarkite | Pb₂(SO₄)O | Monoclinic | C2/m | a = 13.769, b = 5.698, c = 7.079β = 115.79 |

| Tribasic Lead Sulfate | 3PbO·PbSO₄·H₂O | Triclinic | P1 | a = 6.378, b = 7.454, c = 10.308α = 75.26, β = 79.37, γ = 88.16[1] |

| Tetrabasic Lead Sulfate | 4PbO·PbSO₄ | Monoclinic | P2₁/c | a = 7.297, b = 11.698, c = 11.498β = 90.93[1] |

Experimental Protocols: Synthesis of Lead Oxide Sulfate Crystals

The ability to determine the crystal structure of a compound is predicated on the successful synthesis of high-quality single crystals or pure polycrystalline powders. Below are detailed methodologies for the synthesis of the discussed lead oxide sulfates.

Synthesis of Lanarkite (Pb₂(SO₄)O)

Lanarkite is a rare secondary mineral that can be synthesized in the laboratory. A method recently highlighted in materials science research involves the solid-state reaction of lead(II) oxide and lead(II) sulfate.[2]

Protocol: Solid-State Reaction

-

Mixing: Mix lead(II) oxide (PbO) and lead(II) sulfate (PbSO₄) powders in a 1:1 molar ratio. Ensure homogenous mixing by grinding the powders together in an agate mortar.

-

Sealing: Transfer the mixed powder into a quartz tube. Evacuate the tube to a pressure of approximately 10⁻³ Torr to prevent oxidation and side reactions at high temperatures.

-

Heating: Seal the quartz tube and place it in a furnace. Heat the sample to 725 °C for 24 hours.

-

Cooling: After the heating period, allow the furnace to cool down slowly to room temperature.

-

Product: The resulting product is a white, crystalline solid of Lanarkite.

Synthesis of Tribasic Lead Sulfate (3PbO·PbSO₄·H₂O)

Tribasic lead sulfate is a key component in the curing process of lead-acid battery plates. It can be synthesized via a precipitation reaction in an aqueous slurry.[3][4]

Protocol: Aqueous Precipitation

-

Slurry Preparation: Prepare an aqueous slurry of lead(II) oxide (PbO). For example, charge a 2-liter beaker with approximately 1175 ml of a lead monoxide slurry.[3]

-

Additive Introduction: Add a small amount of tartaric acid (e.g., 0.7 g) to the slurry under agitation.[3]

-

Heating: Heat the mixture to a temperature between 65-70 °C.[3]

-

Acid Addition: Promptly add a calculated volume of sulfuric acid (e.g., 26.22 ml of 3.86 M H₂SO₄) to the heated slurry over a short period (e.g., 10 seconds).[3]

-

Aging: Maintain the temperature at 65-70 °C while continuously stirring. Allow the reaction to age for 60 minutes.[3]

-

Product Recovery: The resulting white precipitate is tribasic lead sulfate. It can be recovered by filtration, washed with deionized water, and dried at a moderate temperature (e.g., 105-110 °C).[5]

Synthesis of Tetrabasic Lead Sulfate (4PbO·PbSO₄)

Tetrabasic lead sulfate is favored in modern lead-acid batteries for its ability to form a stable, robust positive plate structure. It can be synthesized via a hydrothermal method or by high-temperature solid-state reaction.[6][7]

Protocol 1: Hydrothermal Synthesis [6]

-

Suspension Preparation: Create a stirred suspension of orthorhombic lead(II) oxide (PbO) in water. The water should be preheated to 80 °C and acidified to a pH of 2 with a small amount of sulfuric acid.[6]

-

Reaction: Add the remaining stoichiometric amount of sulfuric acid (maintaining a 5:1 molar ratio of PbO to H₂SO₄) to the stirred suspension. The addition should be done slowly over a period of 4 hours.[6]

-

Digestion: After the acid addition is complete, continue to stir the suspension at 80 °C for a digestion period of 12 hours.[6]

-

Product Recovery: Filter the hot suspension to recover the crystalline product. Wash the product with hot, deionized water and dry it in an oven. The resulting material consists of discrete, elongated crystals of tetrabasic lead sulfate.[6]

Protocol 2: Solid-State Sintering [1]

-

Precursor Preparation: Mix scrap lead paste (containing lead sulfate, lead oxide, and metallic lead) with sulfuric acid to achieve the correct stoichiometry for 4PbO·PbSO₄.[1]

-

Pulp Formation: Dilute the mixture with deionized water to form a pulp and stir at 80 °C for 3 hours.[1]

-

Drying and Pre-burning: Dry the resulting precipitate at 80 °C for 2 hours, followed by a pre-burning step at 120 °C for 1 hour.[1]

-

Sintering: Transfer the material to a furnace and heat at 450 °C for 7 hours to synthesize crystalline tetrabasic lead sulfate.[1]

Crystal Structure Determination Methodology

The definitive method for determining the crystal structure of these compounds is Single-Crystal X-ray Diffraction (SC-XRD). This technique provides precise information on unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[8][9]

General Principles of Single-Crystal X-ray Diffraction

SC-XRD operates on the principle of Bragg's Law, where a beam of monochromatic X-rays is diffracted by the ordered planes of atoms within a single crystal. The resulting diffraction pattern of spots is unique to the crystal's internal structure. By rotating the crystal and collecting thousands of these reflections, a complete three-dimensional map of the electron density can be constructed, from which the atomic positions are determined.[9]

Experimental Workflow

The process of determining a crystal structure from a synthesized sample follows a well-defined workflow.

Key Instrumentation

A single-crystal X-ray diffractometer consists of several core components:

-

X-ray Source: Typically a sealed X-ray tube (with a copper or molybdenum target) or a more brilliant microfocus source.[8]

-

Goniometer: A multi-axis device that holds and rotates the crystal with high precision to orient it correctly with respect to the X-ray beam.[9]

-

Detector: A sensitive detector (e.g., CCD, CMOS, or Pixel Array Detector) that records the positions and intensities of the diffracted X-rays.[8]

-

Control System: Computer hardware and software to control the experiment, collect data, and perform the initial data processing.[8]

The collected diffraction data is then processed, and the crystal structure is solved and refined using specialized crystallographic software to yield the final atomic model and crystallographic parameters as presented in the tables above.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Learn About Lanarkite | Home [lanarkite.com]

- 3. prepchem.com [prepchem.com]

- 4. alapolystabs.com [alapolystabs.com]

- 5. CN1830804A - Method of preparing tribasic lead sulphate using lead mud in waste lead battery - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US7011805B2 - Production of tetrabasic lead sulfate from solid state reactions for the preparation of active plates to be used in lead-acid batteries - Google Patents [patents.google.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

An In-depth Technical Guide to the Synthesis of Lead Oxide Sulfate Powders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for producing lead oxide sulfate (B86663) powders, materials of significant interest in various industrial applications, including lead-acid batteries and pigments. The following sections detail the experimental protocols for solid-state reaction, precipitation, and hydrothermal synthesis methods, supported by quantitative data and reaction pathway diagrams to facilitate understanding and replication.

Solid-State Reaction Synthesis

The solid-state reaction method is a conventional approach for synthesizing thermally stable basic lead sulfates, such as tetrabasic lead sulfate (4PbO·PbSO₄). This method involves the high-temperature reaction of lead(II) oxide (PbO) with a suitable sulfating agent.

Experimental Protocol

A common procedure for the solid-state synthesis of tetrabasic lead sulfate involves the following steps:

-

Precursor Mixing: Stoichiometric amounts of lead(II) oxide (PbO) and a sulfating agent are intimately mixed. The sulfating agent can be lead sulfate (PbSO₄), sulfuric acid (H₂SO₄), or ammonium (B1175870) sulfate ((NH₄)₂SO₄)[1][2][3]. For instance, a stoichiometric mixture of 4 moles of PbO and 1 mole of PbSO₄ is prepared[2].

-

Heating: The mixture is heated in a furnace to a temperature ranging from 500°C to 700°C[1][2]. The reaction time is typically maintained for 3 to 8 hours to ensure complete conversion[1][2]. One specific example involves heating a mixture of one mole of tribasic lead sulfate with one mole of lead oxide at 600°C for 5 hours, which resulted in an 83.4% transformation to tetrabasic lead sulfate[3]. Another protocol suggests sintering pre-treated scrap lead paste at 450°C for 7 hours[4].

-

Post-treatment: After the heating process, the resulting product is deagglomerated and sieved to obtain a fine powder with a particle size of less than 10 µm[2].

Quantitative Data

| Precursors | Molar Ratio | Temperature (°C) | Time (h) | Product | Transformation Efficiency (%) | Reference |

| 3PbO·PbSO₄·H₂O + PbO | 1:1 | 600 | 5 | 4PbO·PbSO₄ | 83.4 | [3] |

| 4PbO + PbSO₄ | 4:1 | 600 | 4 | 4PbO·PbSO₄ | 95 | [3] |

| Scrap Lead Paste | - | 450 | 7 | 4PbO·PbSO₄ | >98 (purity) | [4] |

| 5PbO + (NH₄)₂SO₄ | 5:1 | 500-700 | 3-8 | 4PbO·PbSO₄ | - | [2] |

| 5PbO + H₂SO₄ | 5:1 | 500-700 | 3-8 | 4PbO·PbSO₄ | - | [2] |

Reaction Pathway

The solid-state reaction proceeds through the direct chemical interaction of the solid precursors at elevated temperatures. The general reaction can be represented as:

4PbO + PbSO₄ → 4PbO·PbSO₄

The reaction mechanism involves the diffusion of ions between the crystal lattices of the reactants.

Precipitation Synthesis

The precipitation method offers a versatile route to produce various lead oxide sulfate compounds, including lead sulfate (PbSO₄) and basic lead sulfates, by reacting soluble lead salts with a source of sulfate ions in an aqueous solution.

Experimental Protocols

2.1.1. Synthesis of Lead(II) Sulfate (PbSO₄)

A common laboratory-scale synthesis of lead(II) sulfate involves a two-step process:

-

Dissolution of Lead Oxide: Lead(II) oxide (PbO) is dissolved in a minimum amount of warm, dilute nitric acid (HNO₃) to form a clear solution of lead(II) nitrate (B79036) (Pb(NO₃)₂)[5][6]. The reaction is: PbO + 2HNO₃ → Pb(NO₃)₂ + H₂O

-

Precipitation: A solution of a sulfate source, such as sodium sulfate (Na₂SO₄) or sulfuric acid (H₂SO₄), is added to the lead(II) nitrate solution[5][6]. This results in the immediate formation of a white precipitate of lead(II) sulfate[7]. Pb(NO₃)₂ + Na₂SO₄ → PbSO₄(s) + 2NaNO₃

-

Work-up: The precipitate is separated by filtration, washed thoroughly with distilled water to remove any soluble impurities, and then dried in an oven[5][7].

2.1.2. Synthesis of Basic Lead Sulfates

Basic lead sulfates, such as monobasic lead sulfate (PbO·PbSO₄), tribasic lead sulfate (3PbO·PbSO₄), and tetrabasic lead sulfate (4PbO·PbSO₄), can be prepared by adjusting the molar ratios of the reactants and the reaction conditions.

A general procedure involves mixing PbO with sulfuric acid or ammonium sulfate in water at specific molar ratios and temperatures[8].

-

Monobasic Lead Sulfate (PbO·PbSO₄): A molar ratio of 2:1 (PbO:sulfate source) at room temperature[8].

-

Tribasic Lead Sulfate (3PbO·PbSO₄): A molar ratio of 4:1 at room temperature to 60°C[8].

-

Tetrabasic Lead Sulfate (4PbO·PbSO₄): A molar ratio of 5:1 at 90-110°C[8].

The reaction time for these syntheses can range from 1 to 24 hours[8].

Quantitative Data

| Target Product | Precursors | Molar Ratio (PbO:Sulfate) | Temperature (°C) | Time (h) | Reference |

| PbSO₄ | Pb(NO₃)₂ + Na₂SO₄ | - | Room Temperature | - | [5][6] |

| PbO·PbSO₄ | PbO + H₂SO₄/ (NH₄)₂SO₄ | 2:1 | Room Temperature | 1-24 | [8] |

| 3PbO·PbSO₄ | PbO + H₂SO₄/ (NH₄)₂SO₄ | 4:1 | Room Temperature - 60 | 1-24 | [8] |

| 4PbO·PbSO₄ | PbO + H₂SO₄/ (NH₄)₂SO₄ | 5:1 | 90-110 | 1-24 | [8] |

Reaction Pathway

The precipitation process is driven by the formation of an insoluble product from the reaction of soluble precursors in a solution.

Hydrothermal Synthesis

Hydrothermal synthesis is a method that utilizes water at elevated temperatures and pressures to facilitate the crystallization of materials that are poorly soluble under ambient conditions. This technique allows for good control over particle size and morphology.

Experimental Protocol

An atmospheric hydrothermal method for the synthesis of tetrabasic lead sulfate (4BS) has been described as follows:

-

Reactant Preparation: 9.91 g of lead(II) oxide (PbO) and an appropriate amount of deionized water are added to a three-mouth flask[1].

-

Reaction: While stirring, 0.5 ml of concentrated sulfuric acid (95-98%) is added to the flask, achieving a PbO:H₂SO₄ molar ratio of 5:1[1].

-

Hydrothermal Treatment: The mixture is heated in a water bath at 95°C for 4 hours[1].

-

Product Recovery: The resulting solid is extracted by filtration and dried at 100°C for 10 hours to obtain the final product[1].

This method has been shown to produce 4BS with a purity of over 99% and a particle size of approximately 10 µm[1].

Quantitative Data

| Target Product | Precursors | Molar Ratio | Temperature (°C) | Time (h) | Purity (%) | Particle Size (µm) | Reference |

| 4PbO·PbSO₄ | PbO + H₂SO₄ | 5:1 | 95 | 4 | >99 | ~10 | [1] |

Reaction Pathway

In hydrothermal synthesis, the increased temperature and pressure enhance the solubility of the reactants and accelerate the reaction kinetics, leading to the formation of a crystalline product.

Conclusion

This guide has detailed three primary synthesis routes for this compound powders: solid-state reaction, precipitation, and hydrothermal synthesis. The solid-state method is suitable for producing thermally stable basic lead sulfates at high temperatures. The precipitation method offers a versatile, solution-based approach for various this compound compounds. The hydrothermal method provides excellent control over crystallinity and particle morphology at relatively lower temperatures. The choice of synthesis route will depend on the desired phase, purity, particle characteristics, and scalability requirements of the specific application. Researchers are encouraged to use the provided protocols and data as a foundation for further optimization and development.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2005108298A1 - Production of tetrabasic lead sulfate from solid state reactions for the preparation of active plates to be used in lead-acid batteries - Google Patents [patents.google.com]

- 3. US7309478B2 - Production of tetrabasic lead sulfate from solid state reactions for the preparation of active plates to be used in lead-acid batteries - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. CN106711531A - Method for preparing basic lead sulfates from PbO and producing lead-acid battery from basic lead sulfates - Google Patents [patents.google.com]

In-Depth Technical Guide: The Thermal Decomposition Behavior of Lead Oxide Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of lead oxide sulfate (B86663) compounds. The information presented is curated for researchers, scientists, and professionals in drug development who may encounter these materials in various applications, including as precursors or impurities in active pharmaceutical ingredients or excipients. This document details the decomposition pathways, quantitative thermal analysis data, and the experimental protocols used to characterize these materials.

Introduction

Lead oxide sulfates are a group of basic lead sulfates with the general formula xPbO·PbSO₄. These compounds are of significant interest in various industrial fields, including battery manufacturing and pigments. Their thermal stability and decomposition characteristics are critical parameters for process control and safety. Understanding the thermal decomposition of these compounds is essential for predicting their behavior at elevated temperatures, ensuring the desired final product composition, and preventing the release of hazardous volatile species such as sulfur oxides. This guide focuses on the thermal decomposition of the most common lead oxide sulfates: monobasic lead sulfate (PbO·PbSO₄), dibasic lead sulfate (2PbO·PbSO₄), tribasic lead sulfate (3PbO·PbSO₄), and tetrabasic lead sulfate (4PbO·PbSO₄).

Thermal Decomposition Pathways

The thermal decomposition of lead oxide sulfates generally proceeds through a series of steps, ultimately leading to the formation of lead(II) oxide (PbO) and the release of sulfur trioxide (SO₃) or sulfur dioxide (SO₂) and oxygen (O₂). The exact decomposition temperature and intermediate products depend on the stoichiometry of the lead oxide sulfate and the atmospheric conditions.

In an inert atmosphere, the primary decomposition reaction involves the evolution of SO₃. In an air or oxygen-containing atmosphere, the decomposition can be more complex, potentially involving the formation of different lead oxide species. The general decomposition can be represented as:

xPbO·PbSO₄(s) → (x+1)PbO(s) + SO₃(g)

And at higher temperatures, SO₃ can further decompose:

2SO₃(g) ⇌ 2SO₂(g) + O₂(g)

The following diagram illustrates the generalized thermal decomposition pathway of lead oxide sulfates.

Caption: Generalized thermal decomposition pathway of lead oxide sulfates.

Quantitative Thermal Analysis Data

The thermal decomposition of lead oxide sulfates can be quantitatively analyzed using thermogravimetric analysis (TGA). The following tables summarize the key thermal decomposition data for various lead oxide sulfates based on available literature.

Table 1: Thermal Decomposition Data for Lead Sulfate and Lead Oxide Sulfates

| Compound | Formula | Decomposition Temperature Range (°C) | Theoretical Weight Loss (%) | Final Solid Product |

| Lead Sulfate | PbSO₄ | 886 - 1142[1] | 26.4 | PbO[1] |

| Monobasic Lead Sulfate | PbO·PbSO₄ | 886 - 1142[1] | 15.2 | PbO[1] |

| Dibasic Lead Sulfate | 2PbO·PbSO₄ | Not explicitly found in searches | 10.6 | PbO (presumed) |

| Tribasic Lead Sulfate (anhydrous) | 3PbO·PbSO₄ | >820 (Melting point)[2] | 8.2 | PbO (presumed) |

| Tetrabasic Lead Sulfate | 4PbO·PbSO₄ | ~850[2] | 6.7 | PbO (presumed) |

Note: The decomposition of 2PbO·PbSO₄ and the final decomposition stage of 3PbO·PbSO₄ are not well-documented in the searched literature. The final product is presumed to be PbO based on the decomposition pattern of other lead sulfates.

Experimental Protocols

The following sections detail the methodologies for the synthesis of lead oxide sulfates and their characterization by thermogravimetric analysis.

Synthesis of Lead Oxide Sulfates

4.1.1. Synthesis of Monobasic Lead Sulfate (PbO·PbSO₄)

A common method for the synthesis of monobasic lead sulfate involves the reaction of a lead(II) salt with a sulfate source under controlled pH and temperature conditions. One documented method involves heating a sealed aqueous solution of alkaline lead(II) acetate (B1210297) and amidosulfonic acid.[1]

4.1.2. Synthesis of Tribasic Lead Sulfate Hydrate (B1144303) (3PbO·PbSO₄·H₂O)

Tribasic lead sulfate hydrate can be synthesized by reacting a slurry of lead(II) oxide in water with sulfuric acid at an elevated temperature (e.g., 80-95 °C). The molar ratio of PbO to H₂SO₄ is crucial for obtaining the desired product.[2]

4.1.3. Synthesis of Tetrabasic Lead Sulfate (4PbO·PbSO₄)

Tetrabasic lead sulfate can be prepared by the thermal treatment of a stoichiometric mixture of tribasic lead sulfate hydrate and lead(II) oxide. The mixture is heated in air at temperatures between 500 and 700°C for several hours.[2] Another route involves the direct reaction of a stoichiometric mixture of PbO and PbSO₄ at elevated temperatures.[2]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is the primary technique for studying the thermal decomposition of lead oxide sulfates. A typical experimental workflow is outlined below.

References

An In-depth Technical Guide to the Solubility of Lead Oxide Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of lead oxide sulfate (B86663), with a particular focus on the naturally occurring mineral lanarkite (Pb₂(SO₄)O). Due to the limited availability of quantitative solubility data for lanarkite, this guide also incorporates detailed information on the solubility of the closely related and more extensively studied compound, lead(II) sulfate (PbSO₄), to provide a thorough understanding of the solubility behavior of lead sulfate compounds.

Introduction to Lead Oxide Sulfate

This compound, specifically lanarkite, is a secondary mineral formed from the oxidation of galena. It is considered to have low solubility in water. Understanding the solubility of this and other lead compounds is crucial for various fields, including environmental science, materials science, and toxicology.

Qualitative Solubility of this compound (Lanarkite)

This compound is generally described as being slightly soluble in hot water and acids.[1] It is also soluble in alkaline solutions such as potassium hydroxide (B78521) (KOH).

Quantitative Solubility of Lead(II) Sulfate (PbSO₄)

As a reference point for understanding the solubility of lead sulfate compounds, the following table summarizes the quantitative solubility of lead(II) sulfate (PbSO₄) in various solvents.

| Solvent System | Temperature (°C) | Solubility |

| Water | 15 | 0.0032 g / 100 mL |

| Water | 25 | 0.00425 g / 100 mL[2] |

| Ammonium Acetate (≥ 6 mol/L) | - | Soluble |

| Ammonium Tartrate (in presence of NH₄Cl and NH₃) | - | Soluble |

| Concentrated Nitric Acid | - | Soluble |

| Concentrated Hydrochloric Acid | - | Soluble |

| Concentrated Sulfuric Acid | - | Soluble |

| Sodium Hydroxide | - | Soluble (forms [Pb(OH)₄]²⁻)[3] |

| Alcohol | - | Insoluble |

Experimental Protocols for Solubility Determination

A precise determination of the solubility of sparingly soluble lead compounds like this compound requires robust experimental design. The following is a generalized protocol based on the "shake-flask" method, a reliable technique for determining thermodynamic solubility.[4]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (finely powdered)

-

Solvent of interest (e.g., deionized water, buffered solution)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Analytical instrumentation for lead quantification (e.g., AAS, ICP-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of finely powdered this compound to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Equilibration: Place the container in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is established. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of dissolved lead remains constant.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the solid phase from the liquid phase, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the lead concentration within the working range of the analytical instrument.

-

Quantification: Analyze the concentration of lead in the diluted solution using a validated analytical method such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mol/L).

Analytical Methods for Lead Quantification

Accurate quantification of dissolved lead is paramount for solubility studies. The choice of analytical method depends on the expected concentration of lead and the complexity of the sample matrix.

-

Atomic Absorption Spectroscopy (AAS): A widely used technique for determining the concentration of specific metal elements in a sample. Flame AAS is suitable for higher concentrations, while Graphite Furnace AAS (GFAAS) offers excellent sensitivity for trace and ultra-trace amounts.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method capable of detecting metals at very low concentrations (parts per billion or even parts per trillion). It is particularly useful for analyzing complex matrices.

-

Spectrophotometry: This method often involves the use of a chelating agent that forms a colored complex with lead, which can then be quantified by measuring its absorbance at a specific wavelength.[5] Dithizone is a common reagent used for the spectrophotometric determination of lead.

Visualizing Dissolution and Experimental Workflow

Dissolution Mechanism of Lead Sulfate in Aqueous Media

The dissolution of lead sulfate compounds in aqueous solutions is often described as a dissolution-precipitation mechanism. This involves the dissociation of the solid into its constituent ions, which then may participate in further reactions in the solution.

Caption: Dissolution of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.

Caption: Solubility Determination Workflow.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While quantitative data for lanarkite is not widely available, the information on the closely related lead(II) sulfate, combined with detailed experimental and analytical protocols, offers a solid foundation for researchers and scientists working with these compounds. The provided workflows and diagrams serve to clarify the processes involved in solubility determination. For any application, it is recommended to experimentally determine the solubility of the specific this compound compound under the precise conditions of interest.

References

Unveiling the Electronic Landscape: A Technical Guide to the Electronic Band Structure of Lead Oxide Sulfate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Lead oxide sulfates, a class of inorganic compounds, are of significant interest in diverse scientific fields, from materials science to environmental chemistry. Understanding their fundamental electronic properties is crucial for predicting their behavior and exploring potential applications. This technical guide provides an in-depth analysis of the electronic band structure of lead oxide sulfate (B86663), with a particular focus on lanarkite (Pb₂O(SO₄)), a naturally occurring basic lead sulfate. The document summarizes key quantitative data, details experimental and computational methodologies, and provides visual workflows to facilitate a comprehensive understanding of the subject.

I. Quantitative Electronic Structure Data

The electronic band structure of a material dictates its electrical and optical properties. Key parameters include the band gap (E_g), which is the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM), and the effective mass of charge carriers (m*), which influences their mobility. The following tables summarize the available theoretical and experimental data for lead sulfate (PbSO₄) and the lead oxide sulfate, lanarkite (Pb₂O(SO₄)).

| Material | Method | Band Gap (E_g) [eV] | Band Gap Type | Reference |

| Lead Sulfate (PbSO₄) | DFT (PBE) | 3.881 | Indirect | [1] |

| DFT (PBE) | 3.93 | - | [2] | |

| DFT (GW) | 4.13 | - | [2] | |

| Experimental | 4.2 | - | [2] | |

| Lanarkite (Pb₂O(SO₄)) | DFT (PBE0) | 4.83 | Indirect | [2][3] |

| DFT (GGA-PBE) | 3.13 | Indirect | [2] |

Table 1: Summary of Band Gap Data for Lead Sulfate and Lanarkite.

| Material | Method | Hole Effective Mass (m_h) | Electron Effective Mass (m_e) | Effective Mass Ratio (m_h/m_e) | Reference |

| Lanarkite (Pb₂O(SO₄)) | DFT (PBE0) | - | - | 0.192 | [2][3] |

Table 2: Summary of Effective Mass Data for Lanarkite.

II. Experimental Determination of Electronic Band Structure

The experimental characterization of the electronic band structure of lead oxide sulfates, which are often available as polycrystalline powders, relies on a combination of spectroscopic techniques.

A. Ultraviolet-Visible (UV-Vis) Diffuse Reflectance Spectroscopy for Band Gap Determination

UV-Vis diffuse reflectance spectroscopy is a primary technique for determining the optical band gap of powder samples.[4][5][6]

Methodology:

-

Sample Preparation: The powdered this compound sample is typically mixed with a non-absorbing, highly reflective reference material like barium sulfate (BaSO₄) to ensure a uniform, opaque surface.[3] The mixture is then packed into a sample holder.

-

Data Acquisition: The diffuse reflectance spectrum of the sample is recorded using a UV-Vis spectrophotometer equipped with an integrating sphere accessory.[7][8] The integrating sphere collects the diffusely reflected light from the sample over a range of wavelengths. A baseline spectrum of the reference material (e.g., BaSO₄) is also collected for correction.

-

Data Analysis (Tauc Plot): The band gap is determined from the diffuse reflectance data using the Tauc plot method, which is based on the relationship between the absorption coefficient (α) and the incident photon energy (hν).[3][9][10]

-

The Kubelka-Munk function, F(R), is used to convert the measured reflectance (R) into a quantity proportional to the absorption coefficient.[9][11]

-

The Tauc equation is then applied: (αhν)^(1/n) = A(hν - E_g)

-

A plot of (F(R)hν)^(1/2) versus hν is generated. The band gap (E_g) is determined by extrapolating the linear portion of the curve to the x-axis (where (F(R)hν)^(1/2) = 0).[3][10]

-

B. X-ray Photoelectron Spectroscopy (XPS) for Valence Band Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition, chemical states, and the electronic structure of the valence band.[12][13]

Methodology:

-

Sample Preparation: A small amount of the this compound powder is mounted on a sample holder, typically using double-sided conductive tape. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα). The kinetic energy of the photoemitted electrons is measured by an electron energy analyzer. A survey scan is first performed to identify the elements present. High-resolution spectra are then acquired for the core levels (e.g., Pb 4f, S 2p, O 1s) and the valence band region.

-

Data Analysis:

-

Core Level Analysis: The binding energies of the core level peaks are used to determine the oxidation states of the constituent elements.[14][15]

-

Valence Band Analysis: The XPS spectrum in the low binding energy region (typically 0-15 eV) corresponds to the density of states of the valence band.[12] By analyzing the shape and features of the valence band spectrum, the contributions of different atomic orbitals (e.g., Pb 6s, O 2p, S 3p) to the valence band can be inferred, often with the aid of theoretical calculations. The valence band maximum (VBM) can be estimated by extrapolating the leading edge of the valence band spectrum to the baseline.[13]

-

III. Computational Determination of Electronic Band Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of materials.[16]

A. DFT Calculation Workflow

The following diagram illustrates a typical workflow for calculating the electronic band structure of a crystalline solid like lanarkite using a plane-wave DFT code such as Quantum ESPRESSO or VASP.[17][18][19][20]

B. Methodological Details for Lanarkite (Pb₂O(SO₄))

A recent theoretical study on lanarkite provides specific details for the DFT calculations:[2][3]

-

Software: CRYSTAL17 package.[17]

-

Functionals: A variety of density functionals were tested, with the hybrid functional PBE0 showing the best agreement with available data for similar materials.[2][3] Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, generally provide more accurate band gaps for insulators and semiconductors compared to standard GGA functionals.[16]

-

Basis Set: A triple-zeta valence plus polarization (TZVP) basis set was used to describe the Pb, S, and O atomic centers.[3]

-

Brillouin Zone Integration: The calculations involved sampling the Brillouin zone with a sufficiently dense k-point mesh to ensure convergence of the total energy and electronic properties.

-

Band Structure and DOS: The electronic band structure was calculated along high-symmetry paths in the Brillouin zone, and the total and projected density of states (DOS) were computed to analyze the orbital contributions to the electronic bands.[2]

-

Effective Mass Calculation: The effective mass of the charge carriers was determined from the curvature of the valence and conduction bands near the band edges.[3]

IV. Discussion of Electronic Structure

Lead Sulfate (PbSO₄)

Lead sulfate is a wide band gap insulator. Theoretical calculations place its band gap in the range of 3.88-4.13 eV, which is consistent with the experimental value of 4.2 eV.[1][2] The valence band is primarily composed of O 2p states with some contribution from S 3p and Pb 6s states, while the conduction band is mainly formed by Pb 6p states.

Lanarkite (Pb₂O(SO₄))

The theoretical investigation of lanarkite reveals it to be an indirect band gap semiconductor with a calculated band gap of 4.83 eV using the PBE0 functional.[2][3] This wider band gap compared to PbSO₄ can be attributed to the presence of the oxide ions, which alters the electronic structure. The calculated effective mass ratio of 0.192 suggests a relatively low degree of electron-hole recombination, a property that can be relevant in optoelectronic applications.[2][3] The density of states indicates that the valence band is dominated by O 2p and S 3p orbitals, while the conduction band is primarily composed of Pb 6p orbitals.

V. Conclusion

This technical guide has provided a comprehensive overview of the electronic band structure of this compound, with a detailed examination of lanarkite. The combination of theoretical calculations and experimental methodologies offers a robust framework for characterizing these materials. The presented quantitative data, experimental protocols, and computational workflows serve as a valuable resource for researchers and professionals engaged in the study and application of lead-based compounds. Further experimental investigations are warranted to validate the theoretical predictions for lanarkite and to explore the electronic properties of other this compound phases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. shimadzu.com [shimadzu.com]

- 4. cp.x: input description [quantum-espresso.org]

- 5. researchgate.net [researchgate.net]

- 6. Basic Principles of UV-Visible Diffuse Reflectance Spectroscopy | Universal Lab Blog [universallab.org]

- 7. worthe-it.co.za [worthe-it.co.za]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Lead [xpsfitting.com]

- 13. Learn About Lanarkite | Home [lanarkite.com]

- 14. Lead | XPS Periodic Table | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. politesi.polimi.it [politesi.polimi.it]

- 17. tutorials.crystalsolutions.eu [tutorials.crystalsolutions.eu]

- 18. lornajane.net [lornajane.net]

- 19. sketchviz.com [sketchviz.com]

- 20. Graphviz [graphviz.org]

An In-depth Technical Guide to the Phase Transformation of Lead Oxide Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transformation of lead oxide sulfate (B86663), with a primary focus on the thermal decomposition of lead(II) sulfate (PbSO₄). The information presented herein is curated from scientific literature and is intended to support research and development activities where the manipulation and understanding of lead compounds are critical. This document details the transformation pathways, key quantitative data, and the experimental protocols used to characterize these materials.

Introduction to Lead Oxide Sulfate Phase Transformations

The transformation of lead sulfate to various lead oxides is a process of significant interest in several industrial applications, most notably in the recycling of lead-acid batteries. Understanding the mechanisms, kinetics, and thermodynamics of these transformations is crucial for optimizing processes and controlling the final product's properties. The primary transformation pathway discussed is the thermal decomposition of lead sulfate into lead(II) oxide (PbO). However, the reaction is not a simple one-step process and often involves the formation of intermediate basic lead sulfates. The composition of the surrounding atmosphere (e.g., air, inert, or reducing) plays a critical role in the reaction pathway and the nature of the final products.

Thermal Decomposition of Lead(II) Sulfate in Air

The most studied transformation is the thermal decomposition of lead sulfate in an oxidizing atmosphere (air). This process typically involves the endothermic decomposition of PbSO₄ into PbO and sulfur trioxide (SO₃) gas.

Quantitative Data

The thermal decomposition of lead sulfate in air has been characterized by thermogravimetric analysis (TGA), revealing a primary decomposition window and the formation of stable lead oxide phases.

| Parameter | Value | Atmosphere | Analytical Method |

| Decomposition Temperature Range | 886°C - 1142°C[1][2] | Air[1][2] | Thermogravimetric Analysis (TGA)[1][2] |

| Final Products | α-PbO and β-PbO[1][2] | Air[1][2] | X-ray Diffraction (XRD)[1] |

| Intermediate Phases | Basic lead sulfates (e.g., xPbO·PbSO₄)[3] | Air[3] | Not Specified |

Signaling Pathway and Logical Relationships

The thermal decomposition of lead sulfate in air is not a direct conversion. It proceeds through the formation of various intermediate basic lead sulfates before yielding the final lead(II) oxide product. The exact nature and stability of these intermediates can be influenced by factors such as heating rate and particle size.

Figure 1: Thermal decomposition pathway of PbSO₄ in air.

Reductive Transformation of Lead(II) Sulfate

In the presence of a reducing agent, such as carbon monoxide (CO), the transformation of lead sulfate follows a different pathway, potentially leading to the formation of lead(II) sulfide (B99878) (PbS) or metallic lead. This is particularly relevant in pyrometallurgical recycling processes.

Quantitative Data

The kinetics of the reductive transformation of lead sulfate have been investigated, providing insights into the reaction mechanism under non-oxidizing conditions.

| Parameter | Value | Condition | Analytical Method |

| Activation Energy (PbSO₄ → PbS) | 47.88 kJ/mol[4][5] | In the presence of CO[4] | Not Specified |

| Primary Gaseous Reductant | Carbon Monoxide (CO)[4][5] | Reductive Atmosphere | Not Specified |

| Potential Solid Product | Lead(II) Sulfide (PbS)[4][5] | Reductive Atmosphere | Not Specified |

Signaling Pathway and Logical Relationships

Under reducing conditions, lead sulfate can be converted to lead sulfide. This process is influenced by the temperature and the concentration of the reducing agent.

Figure 2: Reductive transformation pathway of PbSO₄.

Experimental Protocols

The characterization of this compound phase transformations relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of lead sulfate.

Methodology:

-

A sample of lead sulfate (approximately 8-10 mg) is placed in an alumina (B75360) crucible.[1]

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated from room temperature (e.g., 25°C) to a final temperature (e.g., 1200°C) at a constant heating rate of 5°C/min.[1]

-

A constant flow of air (15 ml/min) is maintained throughout the experiment.[1]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify temperature ranges of mass loss, which correspond to decomposition events.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the starting material, intermediates, and final products of the transformation.

Methodology:

-

A powdered sample is prepared and mounted on a sample holder.

-

The sample is analyzed using a powder X-ray diffractometer.

-

For the analysis of lead oxide and sulfate compounds, Cu-Kα1 radiation (λ = 1.54060 Å) is typically used.[6]

-

The X-ray generator is operated at 40 kV and 30 mA.[6]

-

The diffraction pattern is recorded over a 2θ range of 20° to 70°.[6]

-

A step size of 0.02° and a counting time of 30 seconds per step are employed.[6]

-

The resulting diffractogram is compared with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present.[7]

Scanning Electron Microscopy (SEM)

Objective: To observe the morphology, particle size, and surface texture of the lead sulfate and its transformation products.

Methodology:

-

The powder sample is mounted on an aluminum stub using conductive carbon tape.

-

To prevent charging effects from the electron beam, the sample is coated with a thin layer of a conductive material, such as gold, using a sputter coater.[1][8]

-

The coated sample is then placed in the SEM chamber.

-

The sample is imaged at various magnifications using an appropriate acceleration voltage and detector (e.g., secondary electron detector for topography).

Experimental Workflow

The following diagram illustrates the typical workflow for studying this compound phase transformations.

Figure 3: General experimental workflow for studying this compound phase transformations.

Phase Equilibria in the Pb-S-O System

Conclusion

The phase transformation of this compound is a complex process involving multiple steps and the formation of intermediate compounds. The thermal decomposition in air proceeds through basic lead sulfates to form α- and β-PbO at temperatures between 886°C and 1142°C. In a reducing atmosphere, the pathway can shift to form lead sulfide. The characterization of these transformations requires a combination of thermal analysis and structural and morphological investigation techniques. Further research, particularly in developing a comprehensive Pb-S-O phase diagram and detailed kinetic models for various atmospheric conditions, would greatly benefit the scientific and industrial communities working with these materials.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. Calculated X-ray powder diffraction data for phases encountered in lead/acid battery plates: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety Considerations of Lead Oxide Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for lead oxide sulfate (B86663), a compound with significant toxicological implications. This document is intended for an audience of researchers, scientists, and drug development professionals who may handle or be exposed to this substance. Adherence to strict safety protocols is imperative when working with lead oxide sulfate due to its potential for severe health effects.

Physicochemical Properties

This compound exists in various forms, including this compound (Pb2O(SO4)), tetralead trioxide sulfate (Pb4O3(SO4)), and lead hydroxide (B78521) oxide sulfate. These are solid inorganic substances with poor water solubility.[1] Upon dissolution, they can dissociate into divalent lead cations and inorganic anions.[1] Due to their solid nature and high melting points (above 600°C for basic lead sulfate), their volatility is considered negligible.[2]

| Property | Value | Reference |

| Molecular Formula | O5Pb2S (for Pb2O(SO4)) | [3] |

| O7Pb4S (for Pb4O3(SO4)) | [4] | |

| Molecular Weight | 527.9 g/mol (for Pb2O(SO4)) | [3] |

| Appearance | White crystalline solid/powder | [5][6] |

| Odor | Odorless | [5][6] |

| Melting Point | 820°C (for Pb4O3(SO4)) | [7] |

| 1170°C | [6] | |

| Solubility | Insoluble in water | [1][8] |

| Vapor Pressure | < 10^-5 Pa (negligible) | [2] |

Toxicokinetics and Metabolism

Lead and its compounds, including this compound, can be absorbed by the body through inhalation and ingestion.[9] Once absorbed, lead is distributed throughout the body, with a significant portion accumulating in the bones.[10] It can also be found in soft tissues and blood.[10] Lead is known to interfere with the function of various enzymes and proteins by binding to sulfhydryl and carboxyl groups.[10] It can also mimic and interfere with the action of calcium in the body.[10] Excretion of lead is a slow process, primarily occurring through the kidneys into the urine, with a smaller amount excreted in feces.[10]

Toxicological Profile

This compound is classified as a hazardous substance with multiple toxic effects on human health.[11][12]

Acute Toxicity

This compound is harmful if swallowed or inhaled.[12][13] Acute exposure can lead to symptoms such as abdominal pain, nausea, vomiting, headache, and muscular weakness.[6]

Chronic Toxicity and Carcinogenicity

Prolonged or repeated exposure to this compound can cause significant damage to organs, including the central nervous system, blood, and kidneys.[12] It is suspected of causing cancer.[12] The International Agency for Research on Cancer (IARC) has classified inorganic lead compounds as probably carcinogenic to humans (Group 2A).

Reproductive and Developmental Toxicity

This compound is classified as a substance that may damage fertility or the unborn child.[11][12] Exposure to lead during pregnancy can have severe consequences for the developing fetus. It may also cause harm to breast-fed children.[12][13]

Specific Target Organ Toxicity

The primary target organs for lead toxicity are the nervous system, hematopoietic (blood-forming) system, and the kidneys.[12] Neurological effects can include peripheral neuropathy and encephalopathy.[6] Hematological effects involve the inhibition of heme synthesis, leading to anemia. Kidney damage can also occur with chronic exposure.[5]

Hazard Classification and Labeling

According to the harmonized classification and labeling (CLP) approved by the European Union, this compound is classified as follows:

| Hazard Class | Hazard Statement |

| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Inhalation), Category 4 | H332: Harmful if inhaled |

| Carcinogenicity, Category 2 | H351: Suspected of causing cancer |

| Germ Cell Mutagenicity, Category 2 | H341: Suspected of causing genetic defects |

| Reproductive Toxicity, Category 1A | H360Df: May damage the unborn child. Suspected of damaging fertility. |

| Specific Target Organ Toxicity (Repeated Exposure), Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment (Acute), Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment (Chronic), Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Source: ECHA, 2015[12]

The substance is labeled with the "Danger" signal word and the following GHS pictograms: Health Hazard, Exclamation Mark, and Environment.[12]

Occupational Health and Safety

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and mitigate health risks.

Exposure Limits

Occupational exposure limits for inorganic lead compounds have been established by various regulatory bodies.

| Organization | Limit |

| OSHA (PEL) | 0.05 mg/m³ (as an 8-hour time-weighted average) |

| NIOSH (REL) | 0.05 mg/m³ (as a 10-hour time-weighted average) |

| ACGIH (TLV) | 0.05 mg/m³ (as an 8-hour time-weighted average) |

Source: NJ Department of Health[14]

If employee lead exposure exceeds the OSHA action level of 30 µg/m³ over an 8-hour time-weighted average, employers are required to implement specific compliance activities, including air monitoring and blood lead testing.[15]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[13][16] Local exhaust ventilation should be used to control airborne dust at the source.

Personal Protective Equipment (PPE)

-

Respiratory Protection: A NIOSH-approved respirator with a HEPA filter is recommended, especially when engineering controls are not sufficient to maintain exposure below the occupational exposure limits.[5][13]

-

Eye Protection: Chemical safety goggles or a face shield should be worn to protect against dust particles.[13][17]

-

Skin Protection: Impervious gloves (e.g., nitrile rubber) and protective clothing should be worn to prevent skin contact.[13][18]

Handling and Storage

-

Avoid creating dust when handling this compound.[13]

-

Use non-sparking tools.[16]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

-

Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[18]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[13]

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][13]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5][13]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][13]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9][13]

Spill and Leak Procedures

In the event of a spill, evacuate the area and prevent the spread of dust.[13] Use a HEPA-filter vacuum for cleanup and place the spilled material into a sealed container for disposal.[5] Do not use compressed air for cleaning. The disposal of this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[5]

Experimental Protocols and Methodologies

Detailed experimental protocols for the toxicological assessment of lead compounds are extensive and can be found in various standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Key experimental considerations include:

-

Acute Oral Toxicity (OECD Guideline 420, 423, or 425): This involves the administration of the substance to fasted animals, typically rats, at various dose levels to determine the median lethal dose (LD50).

-

Acute Inhalation Toxicity (OECD Guideline 403): This test exposes animals, usually rats, to the substance as a dust or aerosol for a defined period to determine the median lethal concentration (LC50).

-

Repeated Dose Toxicity (Oral, Dermal, or Inhalation) (e.g., OECD Guideline 407, 408, 410, 412): These studies involve the repeated administration of the substance to animals for a period of 28 or 90 days to assess cumulative toxicity and identify target organs.

-

Carcinogenicity Studies (OECD Guideline 451): These are long-term studies (typically 2 years in rodents) designed to assess the carcinogenic potential of a substance.

-

Reproductive and Developmental Toxicity Studies (e.g., OECD Guideline 414, 415, 416): These experiments evaluate the potential of a substance to interfere with reproduction and normal development.

The specific methodologies for the studies that form the basis of the hazard classifications for this compound are typically held by the companies that conducted the registrations and are not always publicly available in full detail. However, the study designs would have followed internationally recognized guidelines similar to those listed above.

Signaling Pathways and Logical Relationships

The toxicity of lead is multifaceted and involves interference with numerous biological pathways.

Caption: Simplified signaling pathways of lead toxicity.

Caption: General experimental workflow for toxicological assessment.

Caption: Logical relationship for ensuring safety when handling this compound.

References

- 1. Registration Dossier - ECHA [echa.europa.eu]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. This compound (Pb2O(SO4)) | O5Pb2S | CID 22833433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (Pb4O3(SO4)) | O7Pb4S | CID 9941248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. This compound (Pb4O3(SO4)) | CAS#:12202-17-4 | Chemsrc [chemsrc.com]

- 8. LEAD SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. socccd-keenan.newlook.safecollegessds.com [socccd-keenan.newlook.safecollegessds.com]

- 10. Toxicokinetics of Lead - Potential Health Risks to DOD Firing-Range Personnel from Recurrent Lead Exposure - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Substance Information - ECHA [echa.europa.eu]

- 12. ila-reach.org [ila-reach.org]

- 13. echemi.com [echemi.com]

- 14. nj.gov [nj.gov]

- 15. Information for Employers | Lead | CDC [cdc.gov]

- 16. Lead hydroxide oxide sulfate - Safety Data Sheet [chemicalbook.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. pentachemicals.eu [pentachemicals.eu]

Lanarkite (Pb₂(SO₄)O): A Technical Guide to its Natural Occurrence and Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanarkite (Pb₂(SO₄)O), a lead oxy-sulfate mineral, is a subject of increasing scientific interest. This technical guide provides a comprehensive overview of its natural occurrence, formation mechanisms, and key characterization protocols. Historically a mineral of interest to geologists and collectors, lanarkite has recently gained prominence through its use as a precursor in the synthesis of novel materials. This document details both natural formation pathways in oxidized lead deposits and laboratory synthesis methodologies, including a high-temperature solid-state reaction. A thorough examination of its crystallographic and spectroscopic properties is presented, supported by detailed experimental protocols for techniques such as Powder X-ray Diffraction (PXRD), Electron Microprobe Analysis (EMPA), Differential Thermal Analysis (DTA), and Vibrational Spectroscopy (Raman and Infrared). Quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding of this intriguing mineral.

Natural Occurrence and Formation

Lanarkite is a relatively rare secondary mineral typically found in the oxidized zones of lead sulfide (B99878) deposits.[1] Its formation is a result of the chemical alteration of primary lead minerals, most notably galena (PbS).[1][2][3] This process, known as supergene alteration, occurs when primary ore minerals are exposed to oxygenated and often acidic waters near the Earth's surface.

The geological context for lanarkite formation is characterized by environments where galena has been weathered.[4] It is frequently discovered in hydrothermal veins and within the spoil heaps of old lead mines.[4] The formation of lanarkite is favored under alkaline conditions and at very low concentrations of carbonate ions.[2] In such environments, it can form at a pH range between that of anglesite (PbSO₄) and leadhillite (Pb₄(SO₄)(CO₃)₂(OH)₂).[2] Lanarkite can subsequently alter to other secondary lead minerals such as cerussite (PbCO₃), leadhillite, and anglesite.[2]

Associated Minerals

Lanarkite is commonly found in association with a suite of other secondary lead minerals. These include:

-

Cerussite (PbCO₃)[1]

-

Leadhillite (Pb₄(SO₄)(CO₃)₂(OH)₂)[1]

-

Susannite (Pb₄(SO₄)(CO₃)₂(OH)₂)[1]

-

Hydrocerussite (Pb₃(CO₃)₂(OH)₂)[1]

-

Caledonite (Pb₅Cu₂(CO₃)(SO₄)₃(OH)₆)[1]

-

Anglesite (PbSO₄)[2]

The type locality for lanarkite is the Susanna Mine in Leadhills, Lanarkshire, Scotland, where it was first identified.[1][5] Other notable occurrences have been reported in England, Wales, Germany, Austria, France, Greece, Iran, South Africa, Australia, and the USA.[1]

Crystallography and Physical Properties

Lanarkite crystallizes in the monoclinic system, belonging to the prismatic crystal class (2/m) with the space group C2/m.[6][7] Its crystals are typically small, often microscopic, and form as acicular (needle-like) or bladed prismatic crystals that can occur in clusters or sprays.[1][3][5]

| Property | Value | Reference |

| Crystal System | Monoclinic | [6] |

| Crystal Class | Prismatic (2/m) | [1] |

| Space Group | C2/m | [6] |

| Lattice Parameters | a = 13.746 Å, b = 5.6964 Å, c = 7.066 Å, β = 115.79° | [7] |

| Formula Units (Z) | 4 | [7] |

| Color | Greenish white, greyish-white, pale yellow, colorless | [1] |

| Lustre | Adamantine, Resinous, Pearly | [6] |

| Streak | White | [2] |

| Hardness (Mohs) | 2 - 2.5 | [6] |

| Density (g/cm³) | 6.92 (measured), 7.02 (calculated) | [1][7] |

| Cleavage | Perfect on {-201}, imperfect on {-402}, {201}, and {010} | [1] |

| Fracture | Splintery | [1] |

| Fluorescence | Yellow under X-rays and long-wave UV light | [1] |

Experimental Protocols: Synthesis and Characterization

Synthesis of Lanarkite

A common laboratory method for synthesizing lanarkite involves a high-temperature solid-state reaction between lead(II) oxide (PbO) and lead(II) sulfate (B86663) (PbSO₄). This method was notably utilized in the synthesis of the precursor material for the LK-99 superconductor research.

Experimental Protocol:

-

Precursor Preparation: Equimolar amounts of high-purity lead(II) oxide (PbO) and lead(II) sulfate (PbSO₄) powders are thoroughly mixed.[8]

-

Grinding: The mixture is ground together in an agate mortar and pestle to ensure a homogeneous fine powder.

-

Heating: The powdered mixture is placed in an alumina (B75360) crucible.[8]

-

Annealing: The crucible is heated in a furnace to 725 °C and held at this temperature for 24 hours.[8]

-

Cooling: The furnace is then allowed to cool down to room temperature.

-

Product: The resulting product is a white, polycrystalline lanarkite powder.[8]

Note: The reaction can be carried out in air or under vacuum. Synthesis in air may result in a slight lattice shrinkage compared to synthesis in a vacuum, potentially due to the formation of Pb₃O₂SO₄.[9]

dot

Caption: High-temperature solid-state synthesis workflow for lanarkite.

Characterization Techniques

PXRD is a fundamental technique for confirming the crystal structure and phase purity of synthesized lanarkite.

Experimental Protocol:

-

Sample Preparation: A small amount of the finely ground lanarkite powder is mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu-Kα radiation source (λ = 1.5406 Å) is typically used.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is compared with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. The reference card for lanarkite is PDF# 33-1486.[7][9]

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 26.62 | 3.3426 | 100 |

| 30.16 | 2.9614 | 80 |

| 31.40 | 2.848 | 45 |

Note: The above are the three most intense diffraction peaks for lanarkite.[7]

dot

Caption: Workflow for the characterization of lanarkite using PXRD.

Vibrational spectroscopy provides insights into the molecular structure and bonding within the lanarkite crystal.

Infrared (IR) Spectroscopy:

The IR spectrum of lanarkite is characterized by distinct absorption bands corresponding to the vibrational modes of the sulfate (SO₄²⁻) and lead-oxygen (Pb-O) groups.

Experimental Protocol:

-

Sample Preparation: A small amount of finely ground lanarkite is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Collection: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~1100 - 950 | ν₃ (asymmetric stretching) of SO₄²⁻ |

| ~980 | ν₁ (symmetric stretching) of SO₄²⁻ |

| ~650 - 600 | ν₄ (bending) of SO₄²⁻ |

| Below 600 | Pb-O lattice modes |

Note: The exact peak positions can vary slightly depending on the sample and instrument.

Raman Spectroscopy:

Raman spectroscopy is complementary to IR spectroscopy and provides information on the vibrational modes that are Raman active.

Experimental Protocol:

-

Sample Preparation: A small amount of the lanarkite powder is placed on a microscope slide.

-

Instrumentation: A Raman microscope with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Data Collection: The scattered light is collected and analyzed by a spectrometer. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio without causing sample degradation.

EMPA is a powerful technique for determining the elemental composition of a sample with high spatial resolution.

Experimental Protocol:

-

Sample Preparation: Lanarkite crystals or polished sections of the bulk material are mounted and coated with a thin layer of carbon to ensure electrical conductivity.

-

Instrumentation: An electron microprobe analyzer is used.

-

Data Collection: The sample is bombarded with a focused beam of electrons, and the characteristic X-rays emitted from the sample are measured by wavelength-dispersive spectrometers.

-

Data Analysis: The intensities of the characteristic X-rays are compared to those of known standards to quantify the elemental concentrations of lead, sulfur, and oxygen.

DTA is used to study the thermal stability and phase transitions of lanarkite as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A small, known weight of the lanarkite powder is placed in a sample crucible (e.g., alumina or platinum). An inert reference material (e.g., alumina) is placed in an identical crucible.

-

Instrumentation: A DTA or simultaneous DTA-Thermogravimetric Analysis (TGA) instrument is used.

-

Data Collection: The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., air or nitrogen). The temperature difference between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: Endothermic or exothermic peaks in the DTA curve indicate thermal events such as phase transitions or decomposition.

Signaling Pathways and Logical Relationships

The formation of lanarkite can be understood as a series of chemical transformations, particularly in the context of both natural weathering and laboratory synthesis.

dot

Caption: Natural vs. synthetic formation pathways of lanarkite.

Conclusion

Lanarkite, with its specific conditions of natural formation and well-defined synthesis routes, presents a valuable case study for understanding secondary mineral genesis and for the controlled synthesis of inorganic materials. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of lanarkite, facilitating further research into its properties and potential applications. The recent interest in lanarkite as a precursor material underscores the importance of a thorough understanding of its fundamental chemistry and physical properties. This guide serves as a foundational resource for researchers in materials science, geology, and chemistry, enabling further exploration of this fascinating lead oxy-sulfate.

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. lanarkite [mingen.hk]

- 3. Lanarkite - Wikipedia [en.wikipedia.org]

- 4. Mineral Database - Mineralogy of Wales | Museum Wales [museum.wales]

- 5. Lanarkite - Encyclopedia [le-comptoir-geologique.com]

- 6. mindat.org [mindat.org]

- 7. Lanarkite Mineral Data [webmineral.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Historical and Toxicological Significance of Lead Oxide Sulfate Pigments

Version: 1.0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Lead-based compounds represent some of the earliest synthetically produced pigments used by humanity, with a history stretching back to antiquity.[1][2] Among these, lead oxide sulfates, particularly basic lead sulfate (B86663), were developed and used on a large scale in the 19th and 20th centuries as white pigments in paints and coatings.[3] While their primary application was industrial and artistic, the legacy of these pigments is deeply intertwined with public health due to the profound toxicity of lead.

This guide provides a technical overview of the historical applications of lead oxide sulfate pigments, their physicochemical properties, and the methods for their synthesis and identification. Critically for the intended audience, this document bridges the historical context with modern biomedical relevance by detailing the molecular mechanisms of lead toxicity. Understanding the historical sources of lead exposure and its toxicological pathways is essential for fields ranging from environmental science to pharmacology and the development of treatments for heavy metal poisoning.

Historical this compound Pigments

The term "this compound" primarily refers to basic lead sulfate, a synthetic pigment valued for its whiteness and stability. It was often marketed as a "non-poisonous" alternative to the more common basic lead carbonate (white lead), though this claim was misleading as all lead compounds are toxic.

-

Basic Lead Sulfate (PbSO₄·PbO): Also known as sublimed white lead, this pigment was manufactured on a large scale from the 19th century onwards.[3] It was frequently used in exterior house paints, often in combination with zinc oxide, because it was less prone to darkening from exposure to atmospheric hydrogen sulfide (B99878) than traditional white lead.[3][4] It also found use in ceramic glazes.[4]

-

Blue Basic Lead Sulfate: This is a mute blue-gray powder composed of a mixture of lead sulfate, lead oxide, lead sulfide, lead sulfite, and zinc oxide.[5] Its primary historical application was as an anti-corrosion pigment in metal priming paints.[5]

-

Leadhillite (PbSO₄·2PbCO₃·Pb(OH)₂): This naturally occurring lead carbonate sulfate mineral has been identified in historical artifacts, including as a pigment in 13th to 16th-century Chinese paintings.[3]

Physicochemical Properties

The performance of a pigment is dictated by its physical and chemical properties. For lead-based pigments, these characteristics also influence their environmental persistence and bioavailability. Quantitative data for key lead compounds are summarized below.

| Property | Basic Lead Sulfate | Blue Basic Lead Sulfate | Lead(II) Oxide (Litharge) |

| Chemical Formula | PbSO₄·PbO | Mixture (see §2.0) | PbO |

| C.I. Name | Pigment White 2 | - | Pigment Yellow 46 |

| Density | 6.92 g/mL[4] | 6.2 g/mL[5] | ~9.53 g/cm³ |

| Melting Point | 977 °C[4] | - | 888 °C |

| Solubility | Slightly soluble in hot water and acids.[4] | Insoluble in water or ethanol.[5] | Insoluble in water |

| Appearance | White powder[4] | Mute blue-gray powder[5] | Yellow or reddish-yellow powder |

| Purity (Typical Spec.) | - | - | ≥99% PbO[6] |

Experimental Protocols

The study of historical pigments involves both understanding their original synthesis and applying modern analytical techniques for their identification.

Historical Synthesis Methods

Protocol 1: Synthesis of Basic Lead Sulfate via Roasting (Sublimation Process)

This method was a common industrial process for producing "sublimed white lead."

-

Starting Material: Galena (natural lead sulfide, PbS).

-

Apparatus: A furnace capable of reaching high temperatures with a controlled oxygen-rich atmosphere and a collection chamber for the fume product.

-

Procedure: a. The galena ore is roasted at high temperatures in an oxygen-rich environment. b. The lead sulfide is oxidized and vaporized (sublimed). c. The vaporized lead compounds are collected in a separate chamber where they cool and condense to form a fine, white powder of basic lead sulfate.[4]

Protocol 2: Synthesis of Lead Sulfate via Precipitation

This method was one of the 19th-century processes for creating lead sulfate-based pigments.[3]

-

Starting Materials: A soluble lead salt (e.g., lead(II) acetate (B1210297), Pb(CH₃COO)₂) and a source of sulfate ions (e.g., sulfuric acid, H₂SO₄).

-

Apparatus: Glass beakers, stirring rods, filtration apparatus (e.g., Büchner funnel).

-

Procedure: a. Prepare a dilute aqueous solution of lead(II) acetate. b. Slowly add a dilute solution of sulfuric acid to the lead acetate solution while stirring continuously. c. A white precipitate of lead sulfate (PbSO₄) will form immediately. d. Allow the precipitate to settle, then filter the mixture. e. Wash the collected precipitate with distilled water to remove any remaining acid or unreacted salts. f. Dry the resulting white powder.

Modern Analytical Workflow for Pigment Identification

Identifying lead pigments in historical artifacts requires a multi-technique approach to determine elemental composition and molecular structure non-destructively where possible.

Protocol 3: General Workflow for Pigment Analysis

-

Visual Examination: Document the sample area using optical microscopy (OM) to observe particle morphology, color, and layer structure.

-

Non-Destructive Elemental Analysis: a. Use a handheld X-ray Fluorescence (XRF) spectrometer to perform an in-situ elemental analysis of the pigmented area.[7][8] b. The detection of a strong lead (Pb) signal is a primary indicator of a lead-based pigment. The presence of sulfur (S) would specifically suggest a sulfate-containing pigment.

-